molecular formula C15H19FN2O2 B2793488 1-[4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one CAS No. 2188319-48-2

1-[4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2793488
CAS No.: 2188319-48-2
M. Wt: 278.327
InChI Key: REFUZSGHNGCOKG-UHFFFAOYSA-N
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Description

1-[4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a fluoro-methoxyphenyl group and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.

    Substitution with Fluoro-Methoxyphenyl Group: The piperazine intermediate is then reacted with 3-fluoro-4-methoxybenzyl chloride under basic conditions to introduce the fluoro-methoxyphenyl group.

    Formation of the Prop-2-en-1-one Moiety: The final step involves the reaction of the substituted piperazine with acryloyl chloride in the presence of a base to form the prop-2-en-1-one moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen or the fluoro-methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(3-Methoxyphenyl)piperazin-1-yl]prop-2-en-1-one: Similar structure but lacks the fluoro substituent.

    1-[4-(3-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one: Similar structure but lacks the methoxy substituent.

    1-[4-(3-Methoxy-4-fluorophenyl)piperazin-1-yl]ethanone: Similar structure but with an ethanone moiety instead of prop-2-en-1-one.

Uniqueness

1-[4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c1-3-15(19)18-8-6-17(7-9-18)11-12-4-5-14(20-2)13(16)10-12/h3-5,10H,1,6-9,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFUZSGHNGCOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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